Ezetimibe-Disäure-Verunreinigung

Übersicht

Beschreibung

Ezetimibe Diacid Impurity is a degradation product of Ezetimibe, a lipid-lowering compound used to reduce cholesterol levels in the blood. This impurity is formed during the synthesis or storage of Ezetimibe and is identified and characterized to ensure the quality and safety of the pharmaceutical product . The structure of Ezetimibe Diacid Impurity is confirmed through various spectroscopic techniques such as LC-MS, NMR, and IR spectroscopy .

Wissenschaftliche Forschungsanwendungen

Ezetimibe Diacid Impurity has several scientific research applications, including:

Pharmaceutical Research: It is used in the development and validation of analytical methods for the detection and quantification of impurities in Ezetimibe formulations.

Stability Studies: The impurity is studied to understand the stability and degradation pathways of Ezetimibe under various conditions.

Toxicological Studies: Research is conducted to assess the potential genotoxicity and safety of the impurity.

Quality Control: It is used as a reference standard in quality control laboratories to ensure the purity and safety of Ezetimibe products.

Wirkmechanismus

Target of Action

Ezetimibe Diacid Impurity is a derivative of Ezetimibe , a cholesterol-lowering drug. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .

Mode of Action

Ezetimibe mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

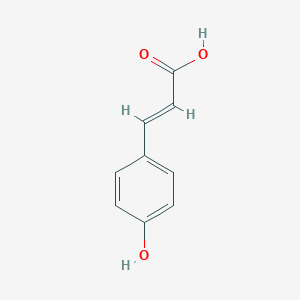

The major metabolic pathway for ezetimibe consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver . This process results in the inhibition of intestinal cholesterol and phytosterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver .

Result of Action

The result of ezetimibe’s action is a reduction in the levels of total cholesterol, LDL-C, Apo B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) . This leads to a decrease in the risk of cardiovascular diseases.

Action Environment

The environment can influence the action of Ezetimibe Diacid Impurity. For instance, the presence of food, antacids, cimetidine, or statins had no significant effect on ezetimibe bioavailability . Coadministration with the bile acid binding agent colestyramine significantly decreased ezetimibe oral bioavailability . Therefore, the timing of medication and coadministration with other drugs can affect the efficacy and stability of Ezetimibe Diacid Impurity.

Biochemische Analyse

Biochemical Properties

Ezetimibe Diacid Impurity, like its parent compound Ezetimibe, may interact with various enzymes, proteins, and other biomolecules. The major metabolic pathway for Ezetimibe involves glucuronidation of the 4-hydroxyphenyl group via the UGT enzymes UGT1A1, UGT1A3, and UGT2B15 . It’s plausible that Ezetimibe Diacid Impurity might undergo similar interactions.

Cellular Effects

Studies on Ezetimibe have shown that it influences cell function by inhibiting the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) in the small intestine . This action blocks the uptake of dietary and biliary cholesterol into enterocytes , which could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Ezetimibe, the parent compound, acts by specifically inhibiting the cholesterol transporter NPC1L1, reducing cholesterol absorption from the bowel . This leads to a reduction of LDL cholesterol by about 20% . It’s plausible that Ezetimibe Diacid Impurity might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Studies on Ezetimibe have shown that it reduces LDL-C levels significantly, with greater reductions observed when taken for more than 3 months .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Ezetimibe Diacid Impurity in animal models. Ezetimibe has been shown to attenuate the development of atherosclerosis in various animal models

Metabolic Pathways

Ezetimibe undergoes glucuronidation via the UGT enzymes UGT1A1, UGT1A3, and UGT2B15 . It’s plausible that Ezetimibe Diacid Impurity might be involved in similar metabolic pathways.

Transport and Distribution

Ezetimibe is known to act at the brush border of the small intestine and inhibit the uptake of cholesterol . This could potentially influence the transport and distribution of Ezetimibe Diacid Impurity.

Subcellular Localization

Ezetimibe is known to act at the brush border of the small intestine

Vorbereitungsmethoden

The preparation of Ezetimibe Diacid Impurity involves the degradation of Ezetimibe under specific conditions. One common method is the alkaline hydrolysis of Ezetimibe using aqueous sodium hydroxide solution at elevated temperatures . The reaction is typically carried out at 60°C for 10 minutes, resulting in the formation of the diacid impurity . The impurity can be isolated and purified using preparative high-performance liquid chromatography (HPLC) to achieve a purity of more than 99% .

Analyse Chemischer Reaktionen

Ezetimibe Diacid Impurity undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The impurity can undergo substitution reactions with reagents such as halogens or alkylating agents.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different degradation products.

Common reagents and conditions used in these reactions include aqueous sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Ezetimibe Diacid Impurity can be compared with other impurities and degradation products of Ezetimibe, such as:

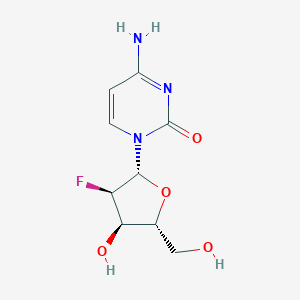

Desfluoro Ezetimibe: A degradation product formed by the loss of a fluorine atom.

Ezetimibe Ketone: A degradation product formed by the oxidation of Ezetimibe.

Ezetimibe Benzyl Impurity: A degradation product formed by the substitution of a benzyl group.

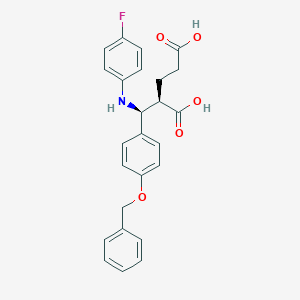

Ezetimibe Diacid Impurity is unique due to its specific structure and formation pathway. It is characterized by the presence of two carboxylic acid groups, which distinguish it from other impurities and degradation products .

Eigenschaften

IUPAC Name |

(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)/t22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMIMDXLOJKMS-ISKFKSNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647719 | |

| Record name | (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013025-04-1 | |

| Record name | (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

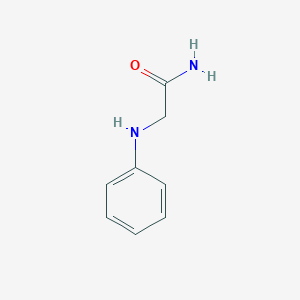

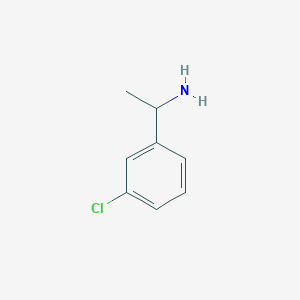

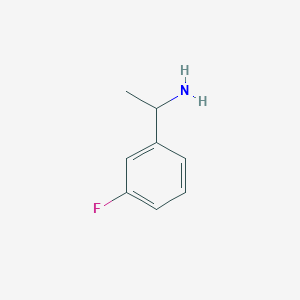

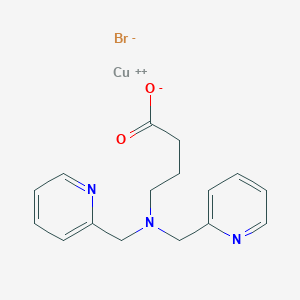

Retrosynthesis Analysis

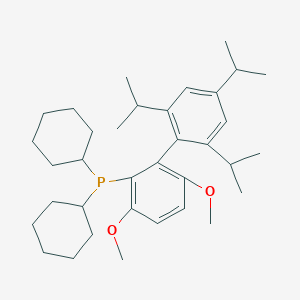

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)